molecular formula C14H25NO4 B6249215 tert-butyl N-{[1-(hydroxymethyl)-6-oxaspiro[2.5]octan-1-yl]methyl}carbamate CAS No. 2408958-27-8

tert-butyl N-{[1-(hydroxymethyl)-6-oxaspiro[2.5]octan-1-yl]methyl}carbamate

Cat. No.: B6249215
CAS No.: 2408958-27-8
M. Wt: 271.4
InChI Key:
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Description

tert-butyl N-{[1-(hydroxymethyl)-6-oxaspiro[2.5]octan-1-yl]methyl}carbamate is an organic compound known for its unique spirocyclic structure. This compound is characterized by a spiro linkage, which is a type of bicyclic system where two rings are connected through a single atom. The presence of a tert-butyl group and a carbamate functional group further adds to its chemical complexity and potential reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{[1-(hydroxymethyl)-6-oxaspiro[2.5]octan-1-yl]methyl}carbamate typically involves multiple steps. One common method includes the reaction of a spirocyclic ketone with a hydroxymethylating agent to introduce the hydroxymethyl group. This intermediate is then reacted with tert-butyl isocyanate under controlled conditions to form the final carbamate product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-{[1-(hydroxymethyl)-6-oxaspiro[2.5]octan-1-yl]methyl}carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of tert-butyl N-{[1-(hydroxymethyl)-6-oxaspiro[2.5]octan-1-yl]methyl}carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition. This interaction can affect various biochemical pathways, depending on the enzyme targeted .

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl N-{[1-(hydroxymethyl)-6-azaspiro[2.5]octan-1-yl]methyl}carbamate
  • tert-butyl N-{[1-(hydroxymethyl)-6-thiaspiro[2.5]octan-1-yl]methyl}carbamate

Uniqueness

tert-butyl N-{[1-(hydroxymethyl)-6-oxaspiro[2.5]octan-1-yl]methyl}carbamate is unique due to its oxaspiro linkage, which imparts distinct chemical and physical properties. This differentiates it from other spirocyclic compounds that may contain nitrogen or sulfur atoms in the spiro linkage .

Properties

CAS No.

2408958-27-8

Molecular Formula

C14H25NO4

Molecular Weight

271.4

Purity

95

Origin of Product

United States

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